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Compound of Interest

Compound Name:
[(4-Chloro-2-fluorophenyl)methyl]

(ethyl)amine

CAS No.: 1094511-87-1

Cat. No.: B1523125

Get Quote

Executive Summary
(4-Chloro-2-fluorophenyl)methylamine (4-Chloro-2-fluorobenzylamine) is a high-value

pharmacophore building block used extensively in the development of small-molecule

therapeutics. Its specific substitution pattern—an ortho-fluorine and a para-chlorine—imparts

unique electronic and steric properties that are critical for optimizing drug-target interactions.

This guide details the strategic application of this intermediate in synthesizing p38 MAP Kinase

inhibitors and Adenosine Receptor (A3AR) ligands. It provides validated protocols for amide

coupling and nucleophilic aromatic substitution (

), addressing common synthetic challenges such as nucleophilicity modulation and purification
of basic amines.
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Property Data Relevance to Synthesis

Chemical Name
(4-Chloro-2-

fluorophenyl)methylamine
Primary nomenclature.

CAS (HCl Salt) 202982-63-6
Most common commercial

form (stable solid).

CAS (Free Base) 116750-68-2
Form generated in situ for

reaction.

Molecular Weight 159.59 g/mol (Free Base)
Low MW allows for fragment-

based drug design.

LogP (Predicted) ~2.1

Moderate lipophilicity

enhances membrane

permeability.

Acidity (

)
~8.9 (Conjugate Acid)

Slightly lower than

benzylamine (~9.3) due to

EWG effects.

Structural Activity Relationship (SAR) Logic
Why choose this specific scaffold?

Metabolic Blockade: The para-chlorine atom blocks CYP450-mediated hydroxylation at the

4-position, a common metabolic soft spot in benzylamines.

Conformational Locking: The ortho-fluorine atom creates a dipole-dipole interaction or

intramolecular hydrogen bond with the benzylic amine NH, restricting bond rotation. This

reduces the entropic penalty upon binding to a rigid protein pocket (e.g., the ATP-binding site

of a kinase).

Electronic Modulation: Both halogens are electron-withdrawing groups (EWG). They reduce

the electron density of the aromatic ring, making it less prone to oxidative metabolism, while

slightly decreasing the nucleophilicity of the amine nitrogen, which necessitates specific

coupling conditions.
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Validated Experimental Protocols
Protocol A: Synthesis of Nicotinamide-based p38 Kinase
Inhibitors
Context: This protocol is derived from the synthesis of pyridine-carboxamide inhibitors (e.g.,

analogs of p38 MAP kinase inhibitors described in patent literature). The reaction involves

coupling the 4-chloro-2-fluorobenzylamine to a nicotinic acid derivative.

Reagents:

Amine: 4-Chloro-2-fluorobenzylamine HCl (1.0 equiv)

Acid: 6-Substituted-nicotinic acid (1.0 equiv)

Coupling Agent: HATU (1.2 equiv)

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

Free Base Generation (In Situ): In a dried reaction vial, suspend 4-Chloro-2-

fluorobenzylamine HCl (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (1.5 mmol) and stir

for 10 minutes at room temperature (RT) to ensure full dissociation of the salt.

Activation: In a separate vessel, dissolve the nicotinic acid derivative (1.0 mmol) in DMF (3

mL). Add HATU (1.2 mmol) and the remaining DIPEA (1.5 mmol). Stir for 15 minutes at RT.

The solution should turn slightly yellow, indicating active ester formation.

Coupling: Dropwise add the amine solution (from Step 1) to the activated acid solution.

Reaction Monitoring: Stir at RT for 4–16 hours. Monitor via LC-MS.

Checkpoint: Look for the disappearance of the amine peak (

) and the appearance of the product mass.
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Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash with saturated

(2 x 20 mL), water (2 x 20 mL), and brine (20 mL).

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting:

Low Yield: If the amine is sluggish due to the electron-withdrawing fluorine, heat the reaction

to 50°C or switch to a stronger activation method (Acid Chloride generation using Oxalyl

Chloride/DMF cat.).

Protocol B: for Adenosine Receptor Ligands
Context: Synthesis of

-substituted adenosine derivatives (A3AR antagonists) by displacing a halide on the purine
ring.

Reagents:

Substrate: 6-Chloropurine riboside derivative (1.0 equiv)

Nucleophile: 4-Chloro-2-fluorobenzylamine HCl (1.1 equiv)[1]

Base: Triethylamine (TEA) (3.0 equiv)

Solvent: Ethanol or Isopropanol

Methodology:

Dissolve the 6-chloropurine substrate (0.5 mmol) in Ethanol (5 mL).

Add 4-Chloro-2-fluorobenzylamine HCl (0.55 mmol) and TEA (1.5 mmol).

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. The electron-deficient nature of the

purine ring facilitates nucleophilic attack by the benzylamine.
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Workup: Remove solvent under reduced pressure. The residue is often a syrup.

Purification: Resuspend in DCM, wash with water. If the product is polar (nucleoside), use

preparative HPLC or a reverse-phase C18 column (

/MeOH gradient).

Synthetic Workflow Visualization
The following diagram illustrates the divergent pathways for this intermediate, highlighting the

decision logic between amide coupling and

reactions.
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Caption: Divergent synthetic pathways utilizing 4-Chloro-2-fluorobenzylamine for amide-linked

kinase inhibitors vs. amine-linked GPCR ligands.

Safety & Handling Guidelines
Hazard Classification (GHS):

H302/H312: Harmful if swallowed or in contact with skin.
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H314/H315: Causes skin irritation/burns (Free base is caustic).

H319: Causes serious eye irritation.[2]

Storage Protocol:

Store the HCl salt at RT or 4°C in a desiccator. It is hygroscopic.

The Free Base (liquid) absorbs

from the air to form carbamates; always prepare fresh or store under Nitrogen/Argon.

Disposal:

As a halogenated organic amine, this must be disposed of in the Halogenated Organic

Waste stream. Do not mix with acid waste streams containing oxidizers (risk of chloramine

formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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